6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
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Overview
Description
6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a quinoline moiety, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Carboxamide Core: This step involves the reaction of pyridine-3-carboxylic acid with appropriate reagents to form the carboxamide group.
Introduction of the Quinoline Moiety: The quinoline group is introduced through a nucleophilic substitution reaction, where quinoline-2-carboxaldehyde reacts with the intermediate formed in the previous step.
Dimethylamino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance reaction efficiency and yield. Flow chemistry allows for continuous production, which is advantageous for scaling up the synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biology: The compound is used in biological assays to study its effects on cellular processes and molecular interactions.
Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridine-3-carboxamide
- N-(pyridin-4-yl)-1,3-oxazole-5-carboxamide
- 4-nitro-N-(pyridin-4-yl)benzamide
Uniqueness
6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-22(2)18-11-9-15(12-20-18)19(24)23(3)13-16-10-8-14-6-4-5-7-17(14)21-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGXEVRHBYMOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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